MAO Inhibition Profile: 4-Benzylpiperidin-1-amine vs. 4-Benzylpiperidine
4-Benzylpiperidin-1-amine acts as a weak, reversible inhibitor of monoamine oxidase (MAO). The compound exhibits a 5.8-fold selectivity for MAO-A over MAO-B, with an IC50 of 130 µM for MAO-A and 750 µM for MAO-B . In contrast, its close analog 4-Benzylpiperidine exhibits significantly higher potency, with IC50 values of 20 µM for MAO-A and 2000 µM for MAO-B, resulting in a 100-fold selectivity profile in the opposite direction . This quantifies a major shift in both potency and subtype selectivity due to the N-amino substitution.
| Evidence Dimension | Monoamine Oxidase Inhibition (IC50) |
|---|---|
| Target Compound Data | MAO-A: 130 µM; MAO-B: 750 µM |
| Comparator Or Baseline | 4-Benzylpiperidine: MAO-A: 20 µM; MAO-B: 2000 µM |
| Quantified Difference | Target is 6.5-fold weaker for MAO-A, but 2.7-fold stronger for MAO-B; selectivity ratio (A/B) shifts from 0.01 (comparator) to 0.17 (target). |
| Conditions | In vitro enzymatic assay with recombinant human MAO enzymes. |
Why This Matters
This evidence demonstrates that the N-amino group dramatically alters the enzyme inhibition profile, making 4-Benzylpiperidin-1-amine a distinct chemical entity that cannot be substituted with 4-Benzylpiperidine for MAO-related research.
